2-(Dimethylamino)ethyl 3-oxobutanoate
Description
2-(Dimethylamino)ethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, characterized by a dimethylaminoethyl group at the ester position. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.20 g/mol. This compound features a reactive β-ketoester moiety, enabling keto-enol tautomerism and nucleophilic reactions at the carbonyl group. The dimethylamino substituent enhances solubility in polar solvents and may influence reactivity in synthetic applications, such as polymer chemistry or heterocycle synthesis .
Properties
CAS No. |
6131-49-3 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-7(10)6-8(11)12-5-4-9(2)3/h4-6H2,1-3H3 |
InChI Key |
LWFQGLZKTGSAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(dimethylamino)ethyl 3-oxobutanoate, highlighting differences in substituents, molecular properties, and reactivity:
Key Comparative Analysis
Reactivity of the β-Ketoester Group: this compound exhibits keto-enol tautomerism, similar to ethyl 3-oxobutanoate . However, the dimethylamino group may stabilize the enolate form, enhancing nucleophilic reactivity compared to the methoxyethyl analog . Ethyl 2,2-dichloro-3-oxobutanoate shows heightened electrophilicity due to electron-withdrawing chlorine atoms, making it more reactive in alkylation reactions than the dimethylamino-substituted compound .
Solubility and Physical Properties: The dimethylaminoethyl group in this compound improves solubility in polar solvents (e.g., water or ethanol) compared to ethyl 3,3-dimethyl-2-oxobutanoate, which has hydrophobic methyl groups . 2-Methoxyethyl 3-oxobutanoate has intermediate hydrophilicity due to its methoxy group but lacks the basicity of the dimethylamino substituent .
Applications in Polymer Chemistry: In resin formulations, dimethylamino-containing esters like ethyl 4-(dimethylamino)benzoate outperform 2-(dimethylamino)ethyl methacrylate in degree of conversion and mechanical properties .
Synthetic Utility: Ethyl 3-oxobutanoate is a benchmark for Claisen condensations and heterocycle synthesis (e.g., pyrazoles) . The dimethylamino variant may enable regioselective reactions due to its electron-donating substituent. Ethyl 2-acetyl-3-(dimethylamino)acrylate () forms conjugated systems useful in cyclization reactions, a feature absent in simpler analogs.
Notes on Critical Differences
- Steric Effects: Bulky substituents (e.g., 3,3-dimethyl in ethyl 3,3-dimethyl-2-oxobutanoate) hinder enolate formation, reducing reactivity compared to the target compound .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl in ethyl 2,2-dichloro-3-oxobutanoate) increase electrophilicity, while electron-donating groups (e.g., dimethylamino) enhance nucleophilic reactivity .
- Application-Specific Performance: In resin cements, amine concentration and substituent position critically affect physical properties, as seen in comparisons between ethyl 4-(dimethylamino)benzoate and methacrylate derivatives .
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